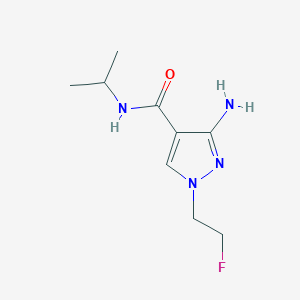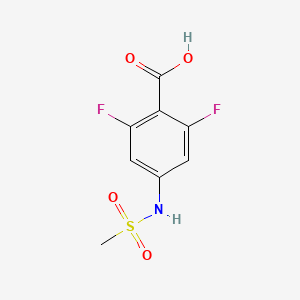
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a methoxybenzyl group, and a methyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.
Attachment of the methoxybenzyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a methoxybenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl or methoxybenzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated groups.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-fluoroethyl)-N-(4-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine: Similar structure with a phenyl group instead of a benzyl group.
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-ethyl-1H-pyrazol-3-amine: Similar structure with an ethyl group instead of a methyl group.
1-(2-chloroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: Similar structure with a chloroethyl group instead of a fluoroethyl group.
Uniqueness
1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluoroethyl group, which can impart specific chemical and biological properties. The combination of the fluoroethyl, methoxybenzyl, and methyl groups on the pyrazole ring makes this compound distinct from other similar compounds, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C14H18FN3O |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H18FN3O/c1-11-10-18(8-7-15)17-14(11)16-9-12-3-5-13(19-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,16,17) |
Clave InChI |
HRPBOCPVFWXVCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1NCC2=CC=C(C=C2)OC)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740134.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740139.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740148.png)
amine](/img/structure/B11740156.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740168.png)


![2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11740192.png)

![rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans](/img/structure/B11740210.png)
![Dimethyl 2-[3-(dimethylamino)-2-propenylidene]malonate](/img/structure/B11740212.png)
